2,2-Diisoamyl-1,3-propanediol

説明

“2,2-Diisoamyl-1,3-propanediol” is a chemical compound that is used in the pharmaceutical industry . It is incorporated into formulations of drugs used to treat skin diseases, thanks to its moisturizing properties . It is also beneficial for the development of cosmetic dermatological preparations .

Molecular Structure Analysis

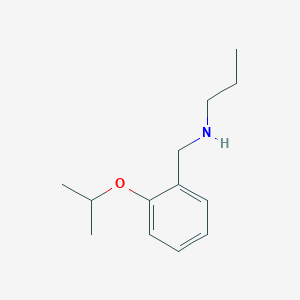

The molecular formula of “2,2-Diisoamyl-1,3-propanediol” is C13H28O2 . The compound is a solid at 20°C .

Physical And Chemical Properties Analysis

. It has a melting point of 91.0 to 95.0 °C . It is almost transparent in methanol .

科学的研究の応用

Microbial Production and Purification of Diols

2,2-Diisoamyl-1,3-propanediol is closely related to the family of diols, such as 1,3-propanediol, which are significant in biotechnological applications. The microbial production of diols like 1,3-propanediol involves the bioconversion of renewable resources, showcasing an environmentally friendly and economically viable approach. The fermentation process, utilizing microorganisms like Clostridium butyricum and Klebsiella pneumoniae, is central to the biosynthesis of these compounds. However, challenges like low productivity and metabolite inhibition persist, prompting research into genetically engineered strains for enhanced yield and process efficiency. The downstream processing, involving separation and purification from fermentation broths, is critical, given that it accounts for a significant portion of the production costs. Advanced separation technologies, such as aqueous two-phase extraction, pervaporation, and reverse osmosis, are under exploration for their potential to improve yield, purity, and energy efficiency in the production of diols (Zhi-Long Xiu & A. Zeng, 2008; Miaomiao Yang et al., 2018; A. Zeng & W. Sabra, 2011).

Catalytic Conversion Processes

The catalytic hydrogenolysis of glycerol, yielding 1,3-propanediol, is another significant area of research. This process provides a promising synthesis route for propanediols, utilizing readily available glycerol. Various catalysts, including transition metals like Cu, Ni, Co, and noble metals such as Ru, Pt, Ir, Ag, have been studied for their efficacy in this conversion. The optimization of catalysts and reaction conditions is crucial for achieving high selectivity and yield under mild conditions, with some catalysts showing promise in synthesizing more valuable diols like 1,3-propanediol. The development of efficient preparation methods and modulation techniques for functionalized catalysts is an active area of research, aiming at enhancing the performance of catalysts in glycerol hydrogenolysis (Yanli Wang et al., 2015).

Advanced Chemical Synthesis

Research into the oxidative esterification of diols, including 2,2-disubstituted 1,3-propanediols, is pivotal in the synthesis of valuable chemicals. Studies using catalysts like titania-supported gold, palladium, and gold-palladium have shown that these catalysts can effectively convert diols to their esterified forms. This process is of particular interest for producing compounds like methyl 3-hydroxypropionate and 2-methyl-3-hydroxyisobutyrate from diols, with the reactivity of the diols being influenced by the presence of additional methyl groups. The pursuit of high selectivity in these reactions is essential for the synthesis of specific chemical compounds (Tatyana Kotionova et al., 2012).

Safety and Hazards

作用機序

Chemical Structure

2,2-Diisoamyl-1,3-propanediol is a type of diol, a chemical compound that contains two hydroxyl groups . Its molecular formula is C13H28O2 .Physical Properties

This compound appears as a white to almost white powder or crystal . It has a melting point of 91.0 to 95.0 °C .Solubility

It is almost transparent in methanol .特性

IUPAC Name |

2,2-bis(3-methylbutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRLBBFSRNKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659897 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diisoamyl-1,3-propanediol | |

CAS RN |

403519-64-2 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)

![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)